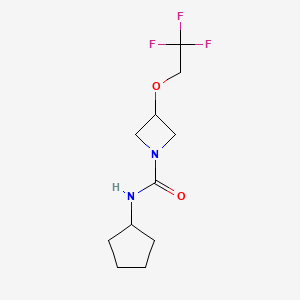
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Methylation and Leukemia Treatment
Decitabine, a cytosine analog, demonstrates potent antileukemic activity by inducing gene activation and cellular differentiation, possibly through DNA hypomethylation. It has been evaluated for treating poor prognosis acute myeloid leukemia (AML) patients, showing efficacy with mild extra-hematological toxicity. The drug's action involves both a differentiation induction effect and a cytotoxic mechanism, with complete and partial remissions achieved through leukemia cell differentiation as evidenced by the kinetic of remission and immunotyping studies (Petti et al., 1993).
Cytogenetic Responses in Myelodysplastic Syndrome
Low-dose decitabine treatment has shown to ameliorate cytopenias and induce trilineage responses in patients with high-risk myelodysplastic syndrome (MDS), with significant cytogenetic responses observed. These responses are associated with improved survival compared to patients where the cytogenetically abnormal clone persists. The drug's efficacy is particularly noted in patients with 'high-risk' chromosomal abnormalities (Lübbert et al., 2001).
Epigenetic Therapy in Advanced Leukemia
A study combining decitabine with the histone deacetylase inhibitor valproic acid in patients with advanced leukemia, including older untreated patients, reported safe use and objective responses. The treatment resulted in transient DNA hypomethylation and global histone acetylation, associated with p15 reactivation. The response rates were significantly higher in patients with lower pretreatment levels of p15 methylation, indicating the importance of epigenetic modifications in therapy efficacy (Garcia-Manero et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)7-18-9-5-16(6-9)10(17)15-8-3-1-2-4-8/h8-9H,1-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFIYSHEQSWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)
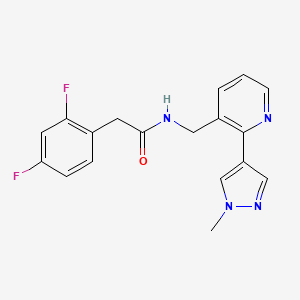

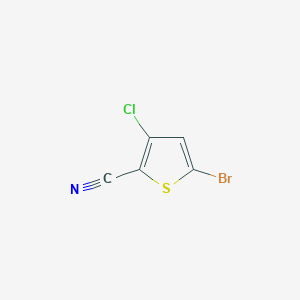


![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)
![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
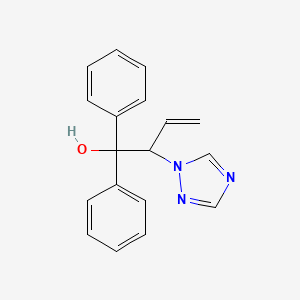
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)
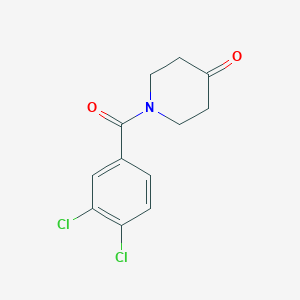
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)